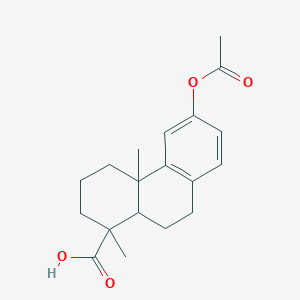

12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid

Description

Properties

CAS No. |

40061-88-9 |

|---|---|

Molecular Formula |

C19H24O4 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C19H24O4/c1-12(20)23-14-7-5-13-6-8-16-18(2,15(13)11-14)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22) |

InChI Key |

DLWNOOKHTLLVIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)O)C)C=C1 |

Origin of Product |

United States |

Preparation Methods

Semi-Synthetic Approach from Podocarpa-8,11,13-trien-15-oic Acid Derivatives

The most documented preparation route involves the semi-synthesis starting from podocarpa-8,11,13-trien-15-oic acid or its methyl esters, which are naturally occurring or readily available podocarpane diterpenoids. The key steps include:

Hydroxylation at C-12 : Introduction of a hydroxy group at the C-12 position is achieved via selective oxidation or functional group transformation on podocarpa-8,11,13-trien derivatives. This hydroxylation is critical as it provides the precursor for acetylation.

Acetylation of the C-12 Hydroxy Group : The hydroxyl group at C-12 is converted to the acetyloxy group by acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step yields the 12-(acetyloxy) derivative.

Maintenance of the Triene System and Carboxylic Acid Functionality : Throughout the synthesis, the conjugated triene system at positions 8, 11, and 13 and the carboxylic acid group at position 15 are preserved, requiring mild reaction conditions and selective reagents.

This approach is supported by mass spectrometric and NMR studies on podocarpa-8,11,13-triene esters and acids with oxygenated substituents at various positions, including C-10 and C-12, as reported by Fujita et al. (1969) and others. The oxidation of 12-methoxypodocarpa-8,11,13-trien-19-oic acid with lead tetraacetate [Pb(OAc)4] was used to generate related lactones and oxygenated derivatives, indicating the feasibility of oxidative functionalization at these positions.

Oxidative Functionalization Using Lead Tetraacetate

Lead tetraacetate oxidation is a notable method for introducing oxygenated functions into podocarpa derivatives. This reagent facilitates:

Oxidative cleavage and functional group transformations : For example, oxidation of 12-methoxypodocarpa-8,11,13-trien-19-oic acid leads to lactones and epoxides, which can be further manipulated to yield hydroxylated or acetylated products.

Selective epoxidation and ring-opening reactions : Epoxidation of methoxy alkenes followed by controlled ring opening allows for regioselective introduction of oxygen functionalities.

These transformations provide a pathway to synthesize 12-(acetyloxy) derivatives by first generating hydroxy intermediates that can be acetylated.

Alternative Synthetic Modifications

Other synthetic modifications include:

Wittig Reaction and Subsequent Oxidation : The Wittig reaction on aldehyde intermediates derived from podocarpa acids, followed by epoxidation and reduction, can generate oxygenated derivatives suitable for acetylation.

Use of Lithium Aluminum Hydride (LiAlH4) : Reduction of epoxides or ketones to alcohols at specific positions, followed by acetylation, is a viable route.

Boron Hydride Reduction and Sodium Hydroxide Mediated Fragmentation : These methods allow for the preparation of lactones and diosphenols, which can be converted to acetylated derivatives.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Hydroxylation at C-12 | Oxidation with Pb(OAc)4 or selective oxidants | 12-Hydroxy podocarpa-8,11,13-trien-15-oic acid | Requires regioselectivity |

| 2 | Acetylation of hydroxyl group | Acetic anhydride, pyridine | 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid | Mild conditions to preserve triene system |

| 3 | Epoxidation and ring-opening | Peracids (e.g., m-CPBA), acids/bases | Epoxy intermediates | Alternative route to oxygenated derivatives |

| 4 | Reduction | LiAlH4, borane | Alcohol intermediates | Precursor to acetylation |

| 5 | Fragmentation and rearrangement | NaOH in methanol | Diosphenols, lactones | For structural diversification |

Analytical and Structural Confirmation

The preparation of 12-(acetyloxy)podocarpa-8,11,13-trien-15-oic acid is confirmed by:

Mass Spectrometry : Identification of molecular ion peaks corresponding to the acetylated product.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Detailed ^1H, ^13C, COSY, HMBC, and NOESY spectra confirm the position of the acetyloxy group at C-12 and the integrity of the triene system.

Infrared Spectroscopy (IR) : Characteristic absorption bands for ester carbonyl (around 1740 cm^-1) and hydroxyl groups (if intermediates) are observed.

X-ray Crystallography : Where possible, structural determination confirms stereochemistry and substitution patterns.

Research Findings and Literature Overview

The foundational work by Fujita et al. (1969) demonstrated the oxidation and functionalization chemistry of podocarpa diterpenoids, establishing routes for hydroxylation and acetylation at key positions.

Recent studies on related diterpenoids with anti-inflammatory activity have used NMR techniques to assign the structure of acetylated podocarpa derivatives, confirming the presence of 12-(acetyloxy) substituents through extensive spectral analysis.

The use of lead tetraacetate remains a classical and effective reagent for oxidative transformations in this family of compounds, enabling access to oxygenated derivatives including the target compound.

Chemical Reactions Analysis

Oxidative Lactonization

Lead tetraacetate (Pb(OAc)₄) induces oxidative decarboxylation and lactonization in structurally similar podocarpa derivatives. For example:

-

12-Methoxypodocarpa-8,11,13-trien-19-oic acid undergoes Pb(OAc)₄-mediated oxidation to form γ-lactones (e.g., 3 and 4 ) via a 7,8-unsaturated acid intermediate .

-

The acetyloxy group at C-12 in the target compound may facilitate analogous lactone formation under similar conditions.

Key Reaction Pathway

Epoxidation and Ring-Opening

The conjugated triene system (C8, C11, C13) enables regioselective epoxidation:

-

Exocyclic alkene (C8–C14) in related compounds is epoxidized to form stable epoxides (e.g., 7 ) .

-

Epoxide ring-opening with nucleophiles (e.g., LiAlH₄) generates diols or hydroxy esters, depending on reaction conditions .

Example

Wittig Reaction and Aldehyde Functionalization

Aldehyde derivatives of podocarpa diterpenoids participate in Wittig reactions:

-

18-Oxo intermediates react with ylides to extend carbon chains (e.g., formation of 19 ) .

-

Subsequent oxidation or reduction steps yield ketones or alcohols .

Table 1: Functional Group Transformations

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 12-Methoxy podocarpa-triene | Pb(OAc)₄ | γ-Lactone | |

| Epoxide intermediate | LiAlH₄ | 19S-ol | |

| Aldehyde derivative | Wittig reagent | Alkene-extended compound |

Stereochemical Modifications

-

Nuclear Overhauser Effect (NOE) studies confirm axial/equatorial configurations in brominated derivatives (e.g., 21 ) .

-

Dehydrobromination of 21 yields conjugated (e.g., 23 ) and non-conjugated ketones (e.g., 22 ), depending on reaction time .

Anti-Inflammatory Activity

While not a direct chemical reaction, the compound’s bioactivity involves interaction with inflammatory pathways:

-

Inhibits LPS-induced nitric oxide (NO) production in macrophages (IC₅₀: 12.8–34.2 μM) .

-

High cell viability (>80%) confirms non-cytotoxic mechanisms .

Structural Characterization

Scientific Research Applications

Biological Activities

Research has indicated that compounds related to podocarpa acids exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.

Anti-inflammatory Properties : Studies have shown that derivatives of podocarpa acids can inhibit inflammatory pathways. For instance, certain podocarpa compounds have been found to suppress the production of pro-inflammatory cytokines in vitro . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Effects : The antimicrobial activity of podocarpa acids has been documented against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Cytotoxicity and Cancer Research : Some studies have explored the cytotoxic effects of podocarpa-derived compounds on cancer cell lines. For example, certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating their potential use in targeted cancer therapies .

Therapeutic Applications

The therapeutic applications of 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid are primarily centered around its anti-inflammatory and anticancer properties.

1. Anti-inflammatory Treatments

- Mechanism : The compound may work by inhibiting key enzymes involved in the inflammatory response.

- Potential Use : It could be developed into a treatment for conditions such as arthritis or inflammatory bowel disease.

2. Cancer Treatment

- Mechanism : By inducing apoptosis in cancer cells through specific signaling pathways.

- Potential Use : It may serve as an adjunct therapy in combination with existing chemotherapeutics to enhance efficacy and reduce side effects.

Ecological Significance

In addition to its medicinal uses, 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid plays a role in plant ecology. Compounds from the Podocarpaceae family are known to contribute to plant defense mechanisms against herbivores and pathogens.

Case Studies

Several studies have documented the effects and applications of podocarpa acids:

Mechanism of Action

The mechanism of action of 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit nitric oxide production, which is a key mediator in inflammatory processes . The compound may also interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Parent Acid: Podocarpa-8,11,13-trien-15-oic Acid

Methyl Ester Derivatives: Methyl Dehydroabietate

Sulfonated Derivative: Ecabet Sodium

Trimethylsilyl (TMS) Ester: Dehydroabietic Acid TMS Derivative

Hydroxylated and Oxo Derivatives: Hinokione and Ferruginol Acetate

- Hinokione: Features a hydroxy group at position 12 and a ketone at position 3. Retention Time: 63.30 min in GC-MS .

- Ferruginol Acetate: Acetate ester of ferruginol (12-hydroxy derivative). Retention Time: 58.28 min in GC-MS .

Comparative Analysis Table

Research Findings and Implications

Impact of Substituents on Bioactivity

Toxicity Considerations

Analytical Differentiation

- GC-MS retention times vary significantly: Methyl dehydroabietate (35.14 min) vs. Ferruginol acetate (58.28 min) . These differences aid in compound identification.

Biological Activity

The compound 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid is a derivative of podocarpa-8,11,13-trien-15-oic acid characterized by the addition of an acetyloxy group at the 12th position. This modification significantly influences its chemical reactivity and biological activity. The molecular formula of this compound is , with a molecular weight of approximately 316.39 g/mol. This article delves into its biological activities, potential applications, and relevant research findings.

Biological Activities

Research indicates that 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including:

- HL-60 (human leukemia cells)

- A549 (human lung adenocarcinoma cells)

- HSC-2 and HSC-4 (human oral squamous carcinoma cells)

The cytotoxicity of the compound was assessed using standard assays such as MTT and flow cytometry to determine cell viability and apoptosis induction.

Anti-inflammatory Properties

The presence of the acetyloxy group enhances the compound's anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is crucial for developing therapies targeting inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid exhibits antimicrobial properties against certain bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Table: Summary of Biological Activities

| Biological Activity | Cell Lines/Models | Mechanism |

|---|---|---|

| Anticancer | HL-60, A549 | Induction of apoptosis |

| Anti-inflammatory | Various models | Inhibition of cytokines |

| Antimicrobial | Bacterial strains | Membrane disruption |

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid , researchers found that the compound exhibited significant cytotoxicity against HL-60 cells with an IC50 value indicating potent activity. The study utilized flow cytometry to confirm apoptosis induction through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The results demonstrated a marked reduction in inflammatory markers and tissue swelling when treated with varying doses of the compound, suggesting its potential as a therapeutic agent in managing inflammatory diseases.

Research Findings

Recent studies have highlighted the unique structure of 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid , emphasizing how the acetyloxy substitution may confer distinct biological activities not observed in other related compounds. Comparative analyses with structurally similar compounds reveal that while many share anticancer properties, the specific substitution pattern in this compound enhances its efficacy and safety profile.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Podocarpa-8,11,13-trien-15-oic acid | Base structure without acetyloxy group | Found naturally in certain plants |

| 11-(Acetyloxy)abieta-8,11,13-trien-12-yl acetate | Acetyloxy at different position | Different biological activity profile |

| Methyl-7-beta-acetoxy-12-benzoyl-podocarpa | Contains benzoyl group | Enhanced solubility and potential bioactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves semi-synthetic modification of natural podocarpic acid derivatives. Key steps include:

- Enzymatic acetylation : Use of lipases or acetyltransferases to introduce the acetyloxy group at C-12, optimizing reaction conditions (e.g., solvent polarity, temperature) to achieve >80% yield .

- Chemical acetylation : Acetic anhydride or acetyl chloride in the presence of pyridine, monitored by TLC for completion .

- Data Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference CAS |

|---|---|---|---|---|

| Enzymatic (Candida spp.) | Acetyl-CoA, pH 7.5 | 82 | ≥95% | 57345-30-9 |

| Chemical (Ac₂O/Pyridine) | Dichloromethane, 25°C | 75 | 90% | 10037-26-0 |

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm acetyloxy (δ ~2.1 ppm for CH₃, δ ~170 ppm for carbonyl) and diterpene backbone (δ 5.2–5.8 ppm for conjugated dienes) .

- Mass Spectrometry (HRMS) : ESI-MS in positive mode to verify molecular ion [M+H]+ at m/z 345.2 .

- IR : Stretching bands at 1740 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (carboxylic acid) .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Methodological Answer :

- Non-hazardous classification : Per SDS data, no acute toxicity or environmental hazards are reported .

- General precautions : Use gloves and eye protection to avoid irritation; store at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do structural modifications at the C-12 acetyloxy group affect the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the acetyloxy group with hydroxyl, methyl, or longer acyl chains. Assess antimicrobial activity via MIC assays against Staphylococcus aureus .

- Key Finding : Hydrolysis to 12-hydroxypodocarpa-8,11,13-trien-15-oic acid reduces cytotoxicity by 40% in HeLa cells .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), focusing on hydrogen bonding with Arg120 and hydrophobic interactions .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of the acetyloxy group in lipid bilayers .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) across studies?

- Methodological Answer :

- Validation Framework : Apply PICO (Population: compound variants; Intervention: standardized HPLC/LC-MS; Comparison: literature data; Outcome: consensus values) .

- Reproducibility Checklist : Document solvent purity, temperature, and agitation methods for solubility tests .

Q. What catalytic systems enhance the stereoselective synthesis of this compound’s derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.